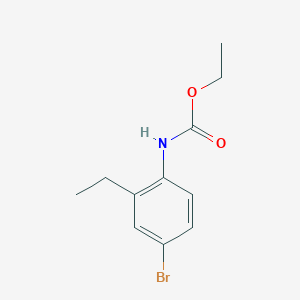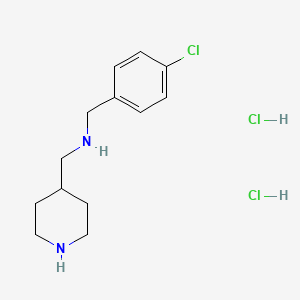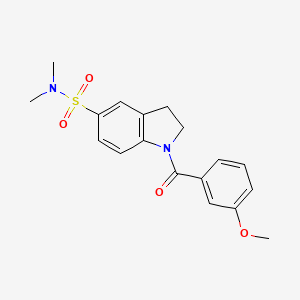![molecular formula C22H26N4O2 B4631559 2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves strategic molecular design to enhance solubility, absorption, and selectivity for specific biological targets. For instance, the insertion of a piperazine unit, as seen in related compounds, has been shown to significantly improve aqueous solubility and oral absorption, highlighting the importance of structural modifications in drug development (Shibuya et al., 2018). This approach may similarly apply to the synthesis of "2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide," focusing on enhancing its biological properties through structural optimization.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is critical for their biological activity. Detailed structural analysis through techniques like NMR and X-ray diffraction helps in understanding the configuration and conformation of these compounds. For example, the analysis of similar compounds provides insights into their tautomeric ratios and isomeric forms, which are crucial for their biological function and stability (Li Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, enabling the introduction of diverse substituents that influence their pharmacological profile. Reactions such as catalytic hydrogenation and reductive amination are common in modifying the chemical structure for enhanced activity and selectivity (Hoareau & Scott, 2010). Understanding these reactions is essential for designing compounds with desired biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the pharmacokinetics of benzimidazole derivatives. Optimizing these properties ensures better drug absorption, distribution, metabolism, and excretion (ADME) profiles. Studies on similar compounds show the impact of structural modifications on these physical properties, which can guide the optimization of "this compound" (Yang & Su, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, are influenced by the molecular structure of benzimidazole derivatives. Studies have shown that specific structural elements within these compounds can lead to selective binding to biological receptors, affecting their pharmacological activity. Understanding these interactions is crucial for developing compounds with targeted biological effects (Grimwood et al., 2011).
科学的研究の応用
Chemical Synthesis and Characterization
The compound 2-(2-Methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide, due to its structural complexity, plays a significant role in the field of chemical synthesis and characterization. Researchers have developed novel synthesis methods to create derivatives of benzimidazole, which are crucial for further pharmacological studies. For example, Li Ying-jun et al. (2012) synthesized a new compound by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide, highlighting the use of NMR techniques for structural determination Li Ying-jun, 2012. Similarly, F. Troxler and H. Weber (1974) explored the synthesis of Pyrimido[1,2‐a]benzimidazoles, contributing to the understanding of chemical reactions involving benzimidazole derivatives Troxler & Weber, 1974.
Pharmacological Investigations
Pharmacological studies on derivatives of benzimidazole, including this compound, have shown potential therapeutic applications. K. Shibuya et al. (2018) discovered K-604, a potent inhibitor for acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential uses in treating diseases involving ACAT-1 overexpression Shibuya et al., 2018. N. Fuloria et al. (2014) synthesized and evaluated the antimicrobial profile of Schiff Bases and Thiazolidinone Derivatives, indicating the significance of benzimidazole derivatives in developing new antimicrobial agents Fuloria et al., 2014.
Novel Applications in Material Science
The unique properties of benzimidazole derivatives extend to material science, where these compounds are investigated for their potential in creating new materials with desirable properties. A. Yıldırım and M. Çetin (2008) explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, highlighting the application of these compounds in protecting metals against corrosion Yıldırım & Çetin, 2008.
Contribution to the Study of Tautomerism
Studies on benzimidazole derivatives also contribute to the understanding of chemical phenomena such as tautomerism. J. Penedo et al. (2004) investigated the solvent-dependent ground- and excited-state tautomerism in benzimidazole derivatives, providing insights into the behavior of these compounds under different conditions Penedo et al., 2004.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-7-3-4-8-20(16)28-15-22(27)23-17-9-10-19-18(13-17)24-21(25(19)2)14-26-11-5-6-12-26/h3-4,7-10,13H,5-6,11-12,14-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCBXOOAAAVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
